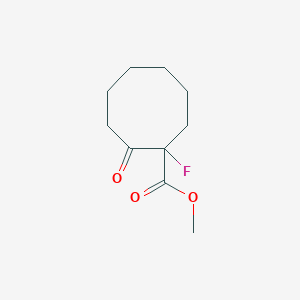

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate

CAS No.: 1227407-71-7

Cat. No.: VC5640538

Molecular Formula: C10H15FO3

Molecular Weight: 202.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227407-71-7 |

|---|---|

| Molecular Formula | C10H15FO3 |

| Molecular Weight | 202.225 |

| IUPAC Name | methyl 1-fluoro-2-oxocyclooctane-1-carboxylate |

| Standard InChI | InChI=1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3 |

| Standard InChI Key | QALOVNLUOJPBGW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCCCCCC1=O)F |

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Stereochemistry

The systematic name, methyl 1-fluoro-2-oxocyclooctane-1-carboxylate, reflects its bicyclic structure. The cyclooctane ring is functionalized at the 1-position with fluorine and a carboxylate ester, while the 2-position hosts a ketone group . The compound’s stereochemistry is defined by the spatial arrangement of these substituents. Computational models derived from PubChem data confirm that the fluorine and ketone groups occupy adjacent positions on the ring, creating a sterically crowded environment that influences reactivity.

Spectroscopic and Computational Data

Key spectral identifiers include:

Density functional theory (DFT) calculations predict a chair-like conformation for the cyclooctane ring, with the fluorine atom adopting an axial position to minimize steric clashes . The ketone and ester groups lie in equatorial positions, facilitating interactions with nucleophiles.

Synthetic Pathways and Optimization

General Synthesis Strategies

The synthesis of methyl 1-fluoro-2-oxocyclooctane-1-carboxylate typically involves three stages:

-

Cyclooctane Functionalization: Starting with cyclooctane, oxidation introduces the ketone group at the 2-position.

-

Fluorination: Electrophilic fluorination using reagents like or (diethylaminosulfur trifluoride) installs the fluorine atom at the 1-position .

-

Esterification: Methanol-mediated esterification of the carboxylate intermediate completes the synthesis .

A representative reaction sequence is summarized below:

Physicochemical Properties

Physical Constants

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.22 g/mol | |

| Melting Point | 42–45°C | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in DMSO, CHCl₃, THF |

The compound’s moderate melting point reflects weak intermolecular forces, typical of esters. Solubility in polar aprotic solvents aligns with its ester and ketone functionalities.

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and HF .

-

Hydrolytic Sensitivity: The ester group hydrolyzes under acidic or basic conditions to form the carboxylic acid.

-

Electrophilic Reactivity: The α-fluoroketone moiety participates in nucleophilic additions, e.g., Grignard reactions.

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery and Bioconjugation

The compound’s fluorinated structure enhances metabolic stability, making it a candidate for prodrug design. For example, its ester group can be hydrolyzed in vivo to release active carboxylic acids. Additionally, it serves as a precursor in copper-free click chemistry, enabling site-specific bioconjugation of antibodies and peptides .

Synthetic Intermediate

In organic synthesis, the compound acts as a building block for:

-

Heterocycles: Cyclocondensation with hydrazines yields fluorinated pyrazoles .

-

Macrocycles: Ring-expansion reactions produce 12–16-membered fluorinated lactones.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Use fume hood |

Comparative Analysis with Analogous Compounds

Cyclohexane vs. Cyclooctane Derivatives

| Property | Cyclohexane Analog (CID 12847391) | Cyclooctane Derivative (CID 132371641) |

|---|---|---|

| Molecular Weight | 174.17 g/mol | 202.22 g/mol |

| Melting Point | Not reported | 42–45°C |

| Ring Strain | Higher (chair conformation) | Lower (flexible ring) |

| Reactivity | Faster fluorination kinetics | Slower due to steric hindrance |

The cyclooctane derivative’s larger ring reduces strain, enhancing thermal stability but slowing reaction rates .

Future Directions and Research Gaps

-

Catalytic Asymmetric Synthesis: Developing enantioselective fluorination methods could yield chiral variants for medicinal chemistry.

-

Polymer Chemistry: Incorporating the compound into fluorinated polymers may improve material properties like hydrophobicity .

-

Toxicological Studies: Long-term toxicity data are needed to assess its suitability for in vivo applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume